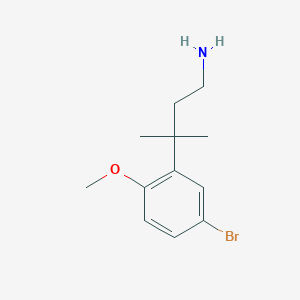

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine

Beschreibung

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine is a tertiary amine compound featuring a substituted phenyl ring and a branched aliphatic chain. The phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, conferring distinct electronic and steric properties. The aliphatic chain includes a methyl branch at the 3-position of the butan-1-amine backbone, which influences its conformational flexibility and interactions with biological targets or synthetic intermediates.

This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in the development of neuroactive or receptor-targeting molecules.

Eigenschaften

Molekularformel |

C12H18BrNO |

|---|---|

Molekulargewicht |

272.18 g/mol |

IUPAC-Name |

3-(5-bromo-2-methoxyphenyl)-3-methylbutan-1-amine |

InChI |

InChI=1S/C12H18BrNO/c1-12(2,6-7-14)10-8-9(13)4-5-11(10)15-3/h4-5,8H,6-7,14H2,1-3H3 |

InChI-Schlüssel |

LBBDCFOLDLZHBA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CCN)C1=C(C=CC(=C1)Br)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, reduction, and amination, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide in diethyl ether.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone.

Major Products Formed

Oxidation: Tris(5-bromo-2-methoxyphenyl)antimony oxide.

Reduction: Corresponding amine derivatives.

Substitution: Iodinated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate specific pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine with structurally related compounds from the literature:

Biologische Aktivität

3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields.

The compound is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, which may influence its biological activity. The structure can be represented as follows:

The biological activity of 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine is primarily attributed to its interaction with specific molecular targets. Potential mechanisms include:

- Receptor Binding : The compound may bind to various receptors, leading to downstream signaling events that affect cellular functions.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering biochemical processes.

- Gene Expression Modulation : The compound could influence gene expression related to its biological effects.

Biological Activity

Research has indicated that 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of similar structures can exhibit antimicrobial properties. For instance, compounds with halogen substitutions on aromatic rings have been linked to enhanced activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Antiparasitic Activity

A related study indicated that compounds with similar structural features demonstrated efficacy against Leishmania donovani, suggesting potential applications in treating visceral leishmaniasis .

Case Studies

- Antimicrobial Screening : In a study evaluating the antimicrobial properties of various compounds, 3-(5-Bromo-2-methoxyphenyl)-3-methylbutan-1-amine was found to have a minimum inhibitory concentration (MIC) of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antiparasitic Efficacy : Another investigation focused on the compound's efficacy against Leishmania species, where it demonstrated significant suppression of parasite load in vivo models .

Research Findings

A summary of key findings from various studies is presented in Table 1.

| Study | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| Study A | Antimicrobial | 16 | Active against MRSA |

| Study B | Antiparasitic | - | Effective against Leishmania |

| Study C | Enzyme Inhibition | - | Inhibits key metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.